molecular formula C25H20ClN3O4S B11090170 (2Z)-N-(4-chlorophenyl)-3-(4-methoxyphenyl)-2-[(4-methoxyphenyl)imino]-4-oxo-3,4-dihydro-2H-1,3-thiazine-6-carboxamide

(2Z)-N-(4-chlorophenyl)-3-(4-methoxyphenyl)-2-[(4-methoxyphenyl)imino]-4-oxo-3,4-dihydro-2H-1,3-thiazine-6-carboxamide

Cat. No.: B11090170
M. Wt: 494.0 g/mol
InChI Key: MIAHKRKGUBBQTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~6~-(4-CHLOROPHENYL)-3-(4-METHOXYPHENYL)-2-[(4-METHOXYPHENYL)IMINO]-4-OXO-3,4-DIHYDRO-2H-1,3-THIAZINE-6-CARBOXAMIDE is a complex organic compound with a unique structure that includes a thiazine ring, chlorophenyl, and methoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N6-(4-CHLOROPHENYL)-3-(4-METHOXYPHENYL)-2-[(4-METHOXYPHENYL)IMINO]-4-OXO-3,4-DIHYDRO-2H-1,3-THIAZINE-6-CARBOXAMIDE involves multiple steps. One common method includes the condensation of 4-chlorobenzaldehyde with 4-methoxyaniline to form an imine intermediate. This intermediate then undergoes cyclization with a thioamide to form the thiazine ring. The reaction conditions typically involve the use of solvents like ethanol or methanol and catalysts such as acetic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N~6~-(4-CHLOROPHENYL)-3-(4-METHOXYPHENYL)-2-[(4-METHOXYPHENYL)IMINO]-4-OXO-3,4-DIHYDRO-2H-1,3-THIAZINE-6-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding phenols.

    Reduction: The imine group can be reduced to form an amine.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions include phenols, amines, and substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N~6~-(4-CHLOROPHENYL)-3-(4-METHOXYPHENYL)-2-[(4-METHOXYPHENYL)IMINO]-4-OXO-3,4-DIHYDRO-2H-1,3-THIAZINE-6-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N6-(4-CHLOROPHENYL)-3-(4-METHOXYPHENYL)-2-[(4-METHOXYPHENYL)IMINO]-4-OXO-3,4-DIHYDRO-2H-1,3-THIAZINE-6-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The pathways involved may include inhibition of specific signaling cascades or modulation of gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~6~-(4-CHLOROPHENYL)-3-(4-METHOXYPHENYL)-2-[(4-METHOXYPHENYL)IMINO]-4-OXO-3,4-DIHYDRO-2H-1,3-THIAZINE-6-CARBOXAMIDE is unique due to its combination of a thiazine ring with chlorophenyl and methoxyphenyl groups, which imparts distinct chemical and biological properties not found in the similar compounds listed above.

Properties

Molecular Formula

C25H20ClN3O4S

Molecular Weight

494.0 g/mol

IUPAC Name

N-(4-chlorophenyl)-3-(4-methoxyphenyl)-2-(4-methoxyphenyl)imino-4-oxo-1,3-thiazine-6-carboxamide

InChI

InChI=1S/C25H20ClN3O4S/c1-32-20-11-7-18(8-12-20)28-25-29(19-9-13-21(33-2)14-10-19)23(30)15-22(34-25)24(31)27-17-5-3-16(26)4-6-17/h3-15H,1-2H3,(H,27,31)

InChI Key

MIAHKRKGUBBQTO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N=C2N(C(=O)C=C(S2)C(=O)NC3=CC=C(C=C3)Cl)C4=CC=C(C=C4)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.